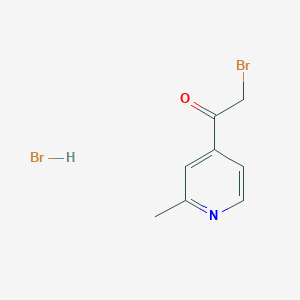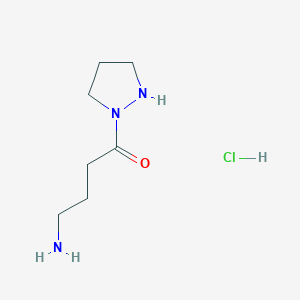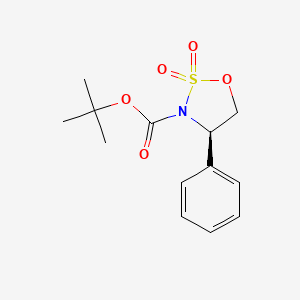
(4R)-2,2-Dioxido-4-phényl-1,2,3-oxathiazolidine, N-boc protégé
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is a chemical compound with the CAS Number: 1209467-60-6. Its IUPAC name is tert-butyl (4R)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide . The compound has a molecular weight of 299.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Protection des amines en synthèse organique
Le groupe protecteur Boc est utilisé pour protéger les amines en tant que carbamates moins réactifs en synthèse organique . Il est résistant à l'hydrolyse basique, à de nombreux nucléophiles et à l'hydrogénation catalytique .
Étude du mécanisme de déprotection
Le mécanisme de déprotection des amines protégées par Boc est un sujet intéressant dans les cours de chimie . Le fait qu'il puisse être éliminé par un acide doux le rend orthogonal à d'autres groupes protecteurs clés .
Utilisation dans la synthèse peptidique
La protection Boc est un outil clé pour la synthèse d'hétérocycles et de peptides . En synthèse peptidique en phase solide (SPPS), il est utilisé comme groupe protecteur pour les groupes alpha-amino et les acides aminés lysine, tryptophane et histidine .
Études d'orthogonalité
En raison de sa déprotection acide, la protection Boc est orthogonale à d'autres groupes protecteurs d'acides aminés importants . Cela en fait un outil précieux dans les synthèses complexes où plusieurs groupes protecteurs sont nécessaires.
Protection des alcools
Bien que moins fréquente, le groupe Boc peut également être utilisé pour protéger les alcools sous forme de carbonates .
Utilisation dans la synthèse d'hétérocycles
La protection Boc est également un outil clé dans la synthèse d'hétérocycles , qui sont une classe de composés contenant une structure cyclique constituée d'au moins deux éléments différents.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound “(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is the amine group present in various biomolecules . The compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which forms a tert-butylcarbamate with the amine group . This carbamate is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving the amine group. By protecting the amine group, the compound prevents it from participating in reactions such as oxidation and substitution . This allows other functional groups in the molecule to react without interference from the amine group .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its N-Boc protection mechanism. The Boc group increases the stability of the compound, allowing it to resist degradation in the body . This enhances the bioavailability of the compound, ensuring that it reaches its target sites in the body .
Result of Action
The result of the compound’s action is the protection of the amine group, preventing it from undergoing unwanted reactions . This allows the compound to be used in complex chemical manipulations, such as the synthesis of peptides . After the desired reactions have taken place, the Boc group can be removed to free the amine group .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the efficiency of the N-Boc protection process can be enhanced by the use of catalysts . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Propriétés
IUPAC Name |
tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVSFPIVVEKD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2366380.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
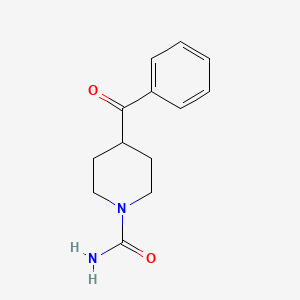
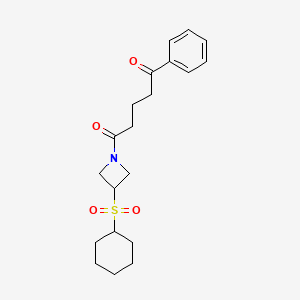
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)
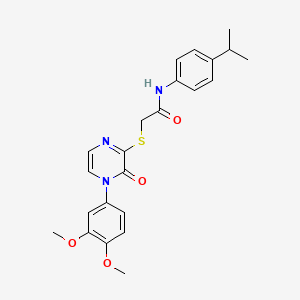
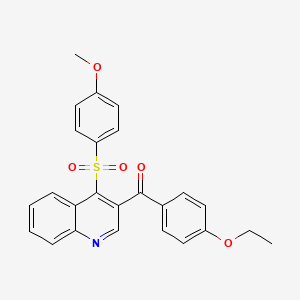
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)
